molecular formula C15H10ClNO3 B1364356 8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid CAS No. 588676-14-6

8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid

Cat. No.: B1364356
CAS No.: 588676-14-6
M. Wt: 287.7 g/mol
InChI Key: NNNHXSKERHVLHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Major products formed from these reactions include amides and other substituted quinoline derivatives .

Scientific Research Applications

8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid involves its interaction with molecular targets in biological systems. It can inhibit specific enzymes or proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect microbial growth and protein functions .

Comparison with Similar Compounds

8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific functional groups and its applications in proteomics research .

Properties

IUPAC Name

8-chloro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c1-8-5-6-13(20-8)12-7-10(15(18)19)9-3-2-4-11(16)14(9)17-12/h2-7H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNHXSKERHVLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391908
Record name 8-chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588676-14-6
Record name 8-chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.